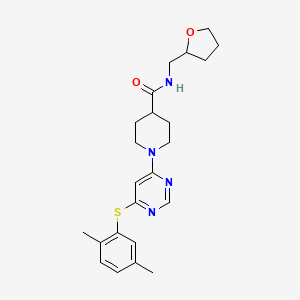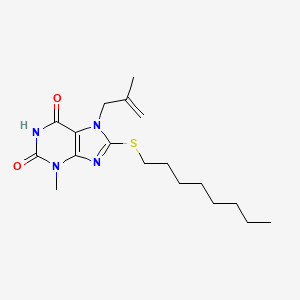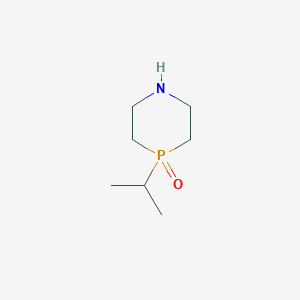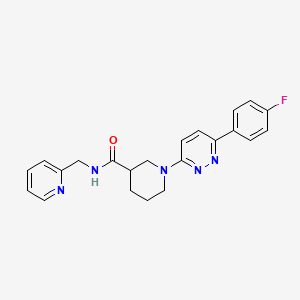
1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H30N4O2S and its molecular weight is 426.58. The purity is usually 95%.
BenchChem offers high-quality 1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research on compounds structurally related to 1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide has shown promising results in various areas of medicinal chemistry and drug discovery. One significant application is in the synthesis of novel heterocyclic compounds with potential anti-inflammatory and analgesic properties. For instance, compounds derived from visnaginone and khellinone, which are structurally related, have been synthesized and evaluated for their COX-1/COX-2 inhibition, demonstrating significant analgesic and anti-inflammatory activities. These compounds, including derivatives of benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, exhibit high selectivity for COX-2, offering potential therapeutic benefits for conditions requiring anti-inflammatory and analgesic intervention (Abu‐Hashem et al., 2020).
Another area of application is in the development of antimicrobial agents. The synthesis of new pyridothienopyrimidines and pyridothienotriazines demonstrates the potential of these compounds in antimicrobial activities. Such studies indicate the role of these heterocyclic compounds in addressing bacterial infections, showcasing their versatility in drug development (Abdel-rahman et al., 2002).
Anticancer and Anti-angiogenic Potential
Further research into compounds related to 1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide has revealed their potential in anticancer therapy. Studies on novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have shown significant anti-angiogenic and DNA cleavage activities, suggesting their utility as anticancer agents. These findings highlight the compound's ability to inhibit blood vessel formation in vivo and interact with DNA, pointing towards their application in cancer treatment (Kambappa et al., 2017).
Polyamide Synthesis
Additionally, these compounds serve as intermediates in the synthesis of polyamides containing nucleobases such as uracil and adenine, contributing to materials science and polymer research. The synthesis of such polyamides offers insights into creating new materials with potential applications in biotechnology and nanotechnology (Hattori & Kinoshita, 1979).
Eigenschaften
IUPAC Name |
1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2S/c1-16-5-6-17(2)20(12-16)30-22-13-21(25-15-26-22)27-9-7-18(8-10-27)23(28)24-14-19-4-3-11-29-19/h5-6,12-13,15,18-19H,3-4,7-11,14H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUREYKDJKUHEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-azido-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2843864.png)

![9-Methyl-9-azabicyclo[4.2.1]nonan-3-one](/img/structure/B2843868.png)


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2843874.png)
![N-Ethyl-N-[2-[[1-(morpholine-4-carbonyl)cyclohexyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2843875.png)


![2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid](/img/structure/B2843881.png)

![(E)-N-[1-(4-Bromopyrazol-1-yl)-2-cyanopropan-2-yl]-2-(2-chlorophenyl)-N-methylethenesulfonamide](/img/structure/B2843883.png)